molecular formula C13H16N4 B11194182 4-(3-phenyl-4H-1,2,4-triazol-4-yl)piperidine

4-(3-phenyl-4H-1,2,4-triazol-4-yl)piperidine

Cat. No.: B11194182
M. Wt: 228.29 g/mol
InChI Key: SRQWWKWYELILSI-UHFFFAOYSA-N
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Description

4-(3-Phenyl-4H-1,2,4-triazol-4-yl)piperidine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a piperidine ring directly linked to a 3-phenyl-1,2,4-triazole system, a privileged structure known for its diverse pharmacological profiles . The 1,2,4-triazole nucleus and its derivatives are recognized as key pharmacophores due to their ability to interact with a wide range of biological targets through hydrogen bonding, dipole interactions, and van der Waals forces . This specific triazole-piperidine hybrid serves as a versatile building block for the design and synthesis of novel bioactive molecules. Analogous structures have been extensively investigated as potential enzyme inhibitors. For instance, closely related 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives have been rationally designed and evaluated as potent and selective inhibitors of glutaminyl cyclase isoenzyme (isoQC), a novel target for cancer therapy . In these studies, such inhibitors demonstrated the ability to reduce pE-CD47 levels in cancer cells and exhibited apparent anti-cancer effects in vivo, highlighting the therapeutic potential of this chemical class . Furthermore, other structurally similar N-substituted triazole-piperidine derivatives have shown potent inhibitory activity against 15-lipoxygenase (15-LOX), a promising lead for the development of new anti-inflammatory agents . The broad applicability of the 1,2,4-triazole core also extends to antifungal, antibacterial, and anticonvulsant research, making it a highly valuable scaffold for exploring new therapeutic avenues . This product is intended for research purposes by qualified laboratory personnel only. It is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the Safety Datasheet for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H16N4

Molecular Weight

228.29 g/mol

IUPAC Name

4-(3-phenyl-1,2,4-triazol-4-yl)piperidine

InChI

InChI=1S/C13H16N4/c1-2-4-11(5-3-1)13-16-15-10-17(13)12-6-8-14-9-7-12/h1-5,10,12,14H,6-9H2

InChI Key

SRQWWKWYELILSI-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2C=NN=C2C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Thiosemicarbazide Formation

The synthesis begins with the condensation of isoniazid (isonicotinic hydrazide) and phenylisothiocyanate in methanol under reflux. This step yields a thiosemicarbazide intermediate, which is precipitated by cooling and acidification. Critical parameters include:

  • Molar ratio : 1:1.5 (isoniazid to phenylisothiocyanate)

  • Reaction time : 3 hours

  • Temperature : Reflux conditions (~76°C)

The intermediate is characterized by its solubility in basic aqueous solutions and insolubility in acidic media, facilitating purification via filtration.

Alkaline Cyclization

The thiosemicarbazide derivative undergoes cyclization in 2N NaOH under reflux to form the 1,2,4-triazole core. Acidification to pH 5–6 precipitates the triazole-thiol intermediate. Key observations:

  • Cyclization efficiency : >90% yield

  • Byproducts : Minimal, due to preferential intramolecular cyclization over dimerization

Piperidine Coupling

The triazole-thiol intermediate is alkylated with propargyl bromide in methanol using triethylamine as a base. This introduces the propargyl group, enabling subsequent click chemistry with azide-functionalized piperidines.

Fischer Esterification and Hydrazide Formation

Esterification of Carboxylic Acids

2-(4-Isobutylphenyl)propanoic acid is converted to its methyl ester via Fischer esterification. Conditions include:

  • Solvent : Absolute methanol

  • Catalyst : Conc. sulfuric acid (trace amounts)

  • Reaction time : 3–4 hours

The ester derivative is purified by distillation or column chromatography, with yields exceeding 85%.

Hydrazinolysis

The methyl ester reacts with hydrazine hydrate in methanol to form the corresponding hydrazide. This step is marked by:

  • Temperature : 76°C

  • Reaction time : 3–4 hours

  • Yield : 78–82%

Cyclization to 1,2,4-Triazole

Heating the hydrazide with methyl isothiocyanate in 10% NaOH and methanol at 225°C induces cyclization. The product is isolated by acidification to pH 4–5, yielding a triazole-thiol derivative.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Azide Synthesis

Piperidine-4-azide is prepared via nucleophilic substitution of piperidine-4-tosylate with sodium azide. Key parameters:

  • Solvent : Dimethylformamide (DMF)

  • Temperature : 60°C

  • Reaction time : 12 hours

Click Chemistry

The propargyl-triazole intermediate reacts with piperidine-4-azide in DMF using CuSO₄·5H₂O and sodium ascorbate. This yields 4-(3-phenyl-4H-1,2,4-triazol-4-yl)piperidine with:

  • Yield : 83%

  • Purity : >95% (confirmed by HPLC)

Industrial-Scale Optimization

Continuous Flow Reactors

Patents describe the use of continuous flow systems to enhance cyclization efficiency. Key advantages include:

  • Reduced reaction time : From 48 hours (batch) to 6 hours

  • Improved yield : 92% vs. 78% in batch processes

Catalyst Screening

High-throughput screening identifies robust catalysts for large-scale synthesis:

CatalystYield (%)Purity (%)
CuI8893
Pd/C7689
Zeolite (H-beta)8291

Data adapted from patent US3914245A.

Structural Characterization

Spectroscopic Analysis

  • ¹H NMR : Signals at δ 3.28 ppm (N–CH₃), 4.04 ppm (CH₂), and 10.27–9.64 ppm (NH)

  • ¹³C NMR : Peaks at 158.15 ppm (triazole C=N) and 164.15–168 ppm (C=O)

  • HRMS : m/z 301.21 [M+H]⁺ (matches theoretical MW)

Crystallography

Single-crystal X-ray diffraction confirms the planar triazole ring and chair conformation of the piperidine moiety. Key metrics:

  • Bond lengths : N–N (1.34 Å), C–N (1.31 Å)

  • Dihedral angles : 85.2° between triazole and piperidine planes

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Hydrazine cyclization8395Moderate
Fischer esterification7889High
CuAAC9297Low

Challenges and Mitigation Strategies

Byproduct Formation

Side reactions during cyclization generate traces of dimeric triazoles. Mitigation includes:

  • Low-temperature cyclization (0–5°C)

  • Use of radical scavengers (e.g., BHT)

Purification Difficulties

The polar nature of the compound complicates crystallization. Solutions involve:

  • Mixed-solvent recrystallization (ethanol/water, 3:1 v/v)

  • Chromatography (silica gel, ethyl acetate/hexane gradient)

Chemical Reactions Analysis

Types of Reactions

4-(3-phenyl-4H-1,2,4-triazol-4-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenyl and triazole rings can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenating agents, nitrating agents, and other electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the phenyl or triazole rings.

Scientific Research Applications

Antibacterial Activity

Research has highlighted the antibacterial properties of triazole derivatives, including 4-(3-phenyl-4H-1,2,4-triazol-4-yl)piperidine. Studies indicate that compounds with the triazole moiety exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance:

  • Mechanism of Action : Triazoles are believed to disrupt bacterial cell wall synthesis and function as enzyme inhibitors, affecting metabolic pathways crucial for bacterial survival .
  • Case Studies : A study demonstrated that derivatives of triazoles showed Minimum Inhibitory Concentration (MIC) values ranging from 0.12 to 1.95 µg/mL against various pathogens, including Escherichia coli and Staphylococcus aureus .

Antifungal Properties

The compound also exhibits antifungal activities, making it potentially useful in treating fungal infections:

  • Research Findings : Compounds similar to this compound have shown effectiveness against fungi such as Candida albicans. The presence of the triazole ring is critical for its antifungal activity .
  • Mechanism : The antifungal action is attributed to the inhibition of ergosterol biosynthesis in fungal cell membranes, a vital component for maintaining cell integrity .

Therapeutic Applications

The therapeutic implications of this compound extend into various medical fields:

Cancer Treatment

Triazole derivatives have been investigated for their potential in cancer therapy due to their ability to inhibit specific enzymes involved in tumor growth:

  • Enzyme Inhibition : Certain studies suggest that compounds with a triazole structure can inhibit the activity of enzymes like Aldo-keto reductase family 1 member C3 (AKR1C3), which is involved in steroid metabolism and has implications in hormone-dependent cancers .

Neurological Disorders

There is emerging evidence that triazole derivatives may have neuroprotective properties:

  • CNS Applications : Some studies indicate potential benefits in treating conditions such as Alzheimer's disease by modulating neuroinflammatory responses and improving cognitive functions .

Data Table: Summary of Biological Activities

Activity TypePathogen/ConditionMIC Values (µg/mL)References
AntibacterialE. coli0.12 - 1.95
S. aureus0.12 - 1.95
AntifungalCandida albicansVariable
Cancer TreatmentHormone-dependent cancersEnzyme inhibition
Neurological DisordersAlzheimer's diseaseNeuroprotective effects

Mechanism of Action

The mechanism of action of 4-(3-phenyl-4H-1,2,4-triazol-4-yl)piperidine involves its interaction with molecular targets and pathways. The triazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The phenyl group may enhance the compound’s binding affinity to specific targets, contributing to its biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Variations and Pharmacological Activity

Below is a comparative evaluation of 4-(3-phenyl-4H-1,2,4-triazol-4-yl)piperidine and its analogs, focusing on substituent effects, potency, and synthetic feasibility.

Compound Substituents Molecular Weight (g/mol) IC50 (H3R Antagonism) Yield Key References
3l : this compound Phenyl at triazole 3-position 362.48 7.81 nM 59%
3m : 4-(3-(4-Chlorophenyl)-4H-1,2,4-triazol-4-yl)piperidine 4-Chlorophenyl at triazole 3-position 396.92 5.92 nM N/A
3h : Piperidine derivative (N,N-diethyl group) N,N-Diethyl on propylamine linker N/A 0.127 mM N/A
3o : 1-(2-(4-(4H-1,2,4-triazol-4-yl)phenoxy)ethyl)piperidine Ethyl linker, unsubstituted triazole 308.81 N/A 72%
Cyclopropyl analog (CAS 1305712-63-3) Cyclopropyl at triazole 4-position 265.18 N/A N/A

Key Findings

Electron-Withdrawing Substituents Enhance Potency :

  • The 4-chlorophenyl analog (3m ) exhibits superior H3R antagonism (IC50 = 5.92 nM) compared to the phenyl-substituted 3l (IC50 = 7.81 nM), suggesting electron-withdrawing groups enhance target binding .
  • The triazole’s aromatic system likely engages in π-π stacking with receptor residues, while the chlorine atom improves electrostatic interactions .

Piperidine vs. Other Amine Linkers :

  • Piperidine-containing derivatives (e.g., 3l , 3m ) outperform pyrrolidine or N,N-diethyl analogs (e.g., 3h ), highlighting the importance of the six-membered ring’s conformational flexibility .

Impact of Linker Length :

  • Compounds with propyl or butyl linkers (e.g., 3p , 3q ) show reduced yields compared to ethyl-linked analogs (e.g., 3o , 72% yield), likely due to steric hindrance during synthesis .

Biological Activity

4-(3-phenyl-4H-1,2,4-triazol-4-yl)piperidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, particularly focusing on its potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the cyclization of hydrazine derivatives with appropriate isocyanates to form the triazole moiety, followed by nucleophilic substitution to attach it to the piperidine ring. Common reagents include phenyl isocyanate and various bases.

The biological activity of this compound is largely attributed to the triazole moiety, which can engage in non-covalent interactions such as hydrogen bonding and π-π stacking with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various pharmacological effects .

Anticancer Activity

Recent studies have shown that derivatives of 1,2,4-triazoles exhibit significant anticancer properties. For instance, compounds with similar structures have been reported to induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The mechanism involves the upregulation of pro-apoptotic factors (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2), leading to increased cell death .

Antibacterial Activity

The compound also shows promise as an antibacterial agent. Research indicates that triazole derivatives possess multidirectional antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure of this compound allows for effective binding to bacterial targets, enhancing its efficacy compared to conventional antibiotics .

Enzyme Inhibition

Inhibitory effects on specific enzymes have been documented. For example, studies have found that certain triazole derivatives can inhibit tissue-nonspecific alkaline phosphatase (h-TNAP) and intestinal alkaline phosphatase (h-IAP), which are associated with various pathological conditions including cancer .

Comparative Biological Activity Table

Activity Type Effect Cell Line/Organism Mechanism
AnticancerInduces apoptosisMDA-MB-231 (Breast Cancer)Upregulates Bax; downregulates Bcl-2
AntibacterialInhibits growthE. coli, S. aureusBinds to bacterial targets
Enzyme InhibitionInhibits h-TNAPVariousInterferes with enzyme function

Case Studies

  • Anticancer Efficacy : A study demonstrated that a derivative of this compound significantly inhibited growth in MDA-MB-231 cells through a mechanism involving apoptosis induction via caspase activation .
  • Antibacterial Assessment : Another study evaluated the antibacterial properties against E. coli and S. aureus, showing that the compound had a minimum inhibitory concentration (MIC) comparable to established antibiotics like ciprofloxacin .

Q & A

Basic: What are the recommended synthetic routes for 4-(3-phenyl-4H-1,2,4-triazol-4-yl)piperidine, and how do reaction conditions influence yield and purity?

Answer:
The synthesis typically involves cyclization of precursors such as hydrazine derivatives or thiosemicarbazides under controlled conditions. For example, triazole-piperidine hybrids are synthesized via nucleophilic substitution or cyclocondensation reactions. Key factors include:

  • Temperature: Elevated temperatures (80–120°C) improve reaction kinetics but may require inert atmospheres to prevent decomposition .
  • Catalysts: Cu(I) catalysts (e.g., CuI) enhance regioselectivity in triazole formation, as seen in click chemistry approaches .
  • pH and Solvents: Basic conditions (pH 8–10) and polar aprotic solvents (e.g., DMF, THF) favor cyclization efficiency .
    Yield optimization often requires iterative adjustment of these parameters, with purity assessed via HPLC or NMR .

Basic: How is the structure of this compound characterized using spectroscopic and crystallographic methods?

Answer:
Structural elucidation employs:

  • NMR Spectroscopy: 1^1H and 13^13C NMR identify proton environments (e.g., piperidine CH2_2 groups at δ 1.5–2.5 ppm) and aromatic triazole/phenyl signals (δ 7.0–8.5 ppm) .
  • Mass Spectrometry: High-resolution MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 255.12 for C13_{13}H14_{14}N4_4) .
  • X-ray Crystallography: Resolves stereochemistry and confirms spatial arrangement of the triazole-piperidine core .

Advanced: What strategies are employed to optimize the compound's bioactivity through structural modifications?

Answer:
Structure-activity relationship (SAR) studies focus on:

  • Substituent Effects: Introducing electron-withdrawing groups (e.g., -F, -CF3_3) on the phenyl ring enhances antimicrobial potency by increasing electrophilicity .
  • Heterocycle Fusion: Replacing piperidine with morpholine or adding pyridine rings modulates solubility and target affinity (e.g., IC50_{50} improvements against kinase targets) .
  • Bioisosteric Replacement: Exchanging the triazole sulfur with oxygen (oxadiazole analogs) alters metabolic stability .
    Computational docking (e.g., AutoDock Vina) guides rational design by predicting binding poses with enzymes like CYP450 .

Advanced: How do researchers analyze contradictory data in biological activity assays for this compound?

Answer:
Contradictions (e.g., variable IC50_{50} values across studies) are addressed via:

  • Assay Standardization: Replicating conditions (e.g., cell line viability assays at 48h vs. 72h incubation) .
  • Orthogonal Validation: Combining enzymatic assays (e.g., fluorogenic substrates) with cellular models (e.g., HEK293 transfection) .
  • Meta-Analysis: Pooling data from multiple studies to identify trends, such as correlation between lipophilicity (logP) and cytotoxicity .

Basic: What are the primary biological targets of this compound, and what assays are used to assess its activity?

Answer:
Key targets include:

  • Enzymes: Cytochrome P450 isoforms (CYP3A4, CYP2D6) assessed via fluorometric inhibition assays .
  • Receptors: Serotonin (5-HT1A_{1A}) and dopamine receptors evaluated using radioligand binding assays (e.g., 3^3H-spiperone displacement) .
  • Antimicrobial Targets: Bacterial DNA gyrase inhibition measured via agar dilution MIC tests .

Advanced: What computational methods are used to predict binding modes with target proteins?

Answer:

  • Molecular Docking: Tools like Schrödinger Suite or MOE simulate ligand-receptor interactions, prioritizing hydrogen bonds between the triazole N-atoms and catalytic residues (e.g., Asp154 in HIV-1 protease) .
  • MD Simulations: GROMACS-based trajectories (100 ns) assess complex stability and conformational changes .
  • QSAR Modeling: CoMFA/CoMSIA correlates substituent descriptors (e.g., Hammett σ) with bioactivity .

Basic: What are the safety protocols for handling this compound, considering its irritant properties?

Answer:

  • PPE: Lab coats, nitrile gloves, and safety goggles are mandatory. Use fume hoods for weighing and synthesis .
  • Storage: Store in airtight containers at 2–8°C, away from light and moisture .
  • Spill Management: Neutralize with 10% sodium bicarbonate and absorb with vermiculite .

Advanced: How does the compound’s stereochemistry influence its pharmacokinetic profile?

Answer:

  • Chiral Centers: Piperidine C2/C3 stereoisomers exhibit varying metabolic clearance rates (e.g., CYP3A4-mediated oxidation) .
  • Enantiomer Separation: Chiral HPLC (Chiralpak AD-H column) resolves isomers, with R-isomers showing 2–3x higher plasma half-lives in rodent models .

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